molecular formula C9H6N4O4 B1385201 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid CAS No. 1017791-31-9

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Cat. No.: B1385201
CAS No.: 1017791-31-9
M. Wt: 234.17 g/mol
InChI Key: SPYSHOYBTKCTJC-UHFFFAOYSA-N
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Description

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Biochemical Analysis

Biochemical Properties

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in the synthesis of nucleic acids and proteins. The nitro group in this compound can undergo reduction to form reactive intermediates, which can then interact with biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as MCF-7 and HCT-116, this compound hybrids have demonstrated potent inhibitory activities, leading to apoptosis and reduced cell proliferation . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group can be reduced to form reactive intermediates that interact with enzymes, altering their activity. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, the nitro group can undergo reduction, contributing to the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. This distribution pattern is crucial for its biological activity, as it determines the local concentration of the compound and its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 4-nitrobenzoic acid and the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The carboxylic acid group can form amide bonds with amines.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: DCC or other carbodiimides as coupling agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, in medicinal applications, the compound may inhibit specific enzymes by binding to their active sites, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    4-(4H-1,2,4-Triazol-4-YL)benzoic acid: Lacks the nitro group, which may result in different reactivity and applications.

    4-Nitro-1H-1,2,4-triazole: Contains a nitro group but lacks the benzoic acid moiety, leading to different chemical properties and uses.

Uniqueness: Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYSHOYBTKCTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252424
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-31-9
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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